Cytotoxicity in A549 Human Lung Adenocarcinoma Cells: Target Compound vs. Closest Acetoxycoumarin Analogs
In a direct head-to-head study of eight acetoxycoumarin derivatives, the target compound (designated compound 8) exhibited an LD₅₀ exceeding 100 µM in A549 cells after 48 h, while the 4-phenyl analog (compound 5) gave an LD₅₀ of 89.3 µM and the 7-diethylamino-4-methyl analog (compound 7) gave an LD₅₀ of 48.1 µM [1]. The target compound is therefore at least 1.9‑fold less cytotoxic than the most potent analog in this series, positioning it as a low-cytotoxicity scaffold relative to its immediate structural neighbors.
| Evidence Dimension | Cytotoxic potency (LD₅₀) in A549 human lung adenocarcinoma cells |
|---|---|
| Target Compound Data | LD₅₀ > 100 µM (compound 8) |
| Comparator Or Baseline | Compound 5: LD₅₀ = 89.3 µM; Compound 7: LD₅₀ = 48.1 µM |
| Quantified Difference | Target compound ≥ 1.9‑fold less cytotoxic than compound 7; ≥ 1.1‑fold less cytotoxic than compound 5 |
| Conditions | A549 human lung cancer cell line, 48 h treatment, crystal violet dye-binding assay |
Why This Matters
For users screening for non-cytotoxic coumarin scaffolds or developing pro-drugs where intrinsic cytotoxicity must be minimized, the target compound offers a quantifiably wider safety window than the 4-phenyl or 7-diethylamino analogs.
- [1] Musa MA, Badisa VL, Latinwo LM, Waryoba C, Ugochukwu N. Cytotoxic activity of new acetoxycoumarin derivatives in cancer cell lines. Anticancer Res. 2011 Jun;31(6):2017-22. PMID: 21737617. View Source
